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molecular formula C7H3NO3 B132826 2,3-Pyridinedicarboxylic anhydride CAS No. 699-98-9

2,3-Pyridinedicarboxylic anhydride

Cat. No. B132826
M. Wt: 149.1 g/mol
InChI Key: MCQOWYALZVKMAR-UHFFFAOYSA-N
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Patent
US05510319

Procedure details

A suspension of 2-methyloxazolo 5,4-b!pyridine-5,6-dicarboxylic acid (4.84 g, 0.0218 mol) in acetic anhydride (150 mL) is slowly heated to 70° C. at which point all the solids dissolve forming a yellow solution. The reaction mixture is heated at 70° C. overnight, cooled to room temperature, and concentrated in vacuo. Xylene is added to remove excess acetic anhydride by codistillation. 2-Methyloxazolo 5,4-b!pyridine-5,6-dicarboxylic anhydride is obtained as a pale yellow solid in 97% yield melting point 194°-196° C.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([OH:9])=O)=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=[CH:3][CH:2]=1>C(OC(=O)C)(=O)C>[N:1]1[C:6]2[C:7]([O:12][C:10](=[O:11])[C:5]=2[CH:4]=[CH:3][CH:2]=1)=[O:9]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
N1=CC=CC(=C1C(=O)O)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 2-methyloxazolo 5,4-b
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
CUSTOM
Type
CUSTOM
Details
forming a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Xylene is added
CUSTOM
Type
CUSTOM
Details
to remove excess acetic anhydride by codistillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C1C(=O)OC2=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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